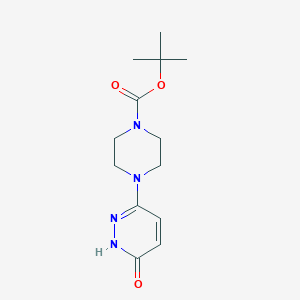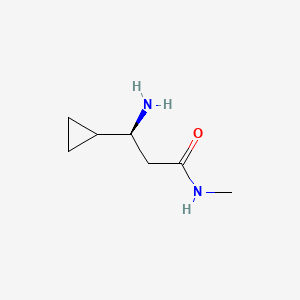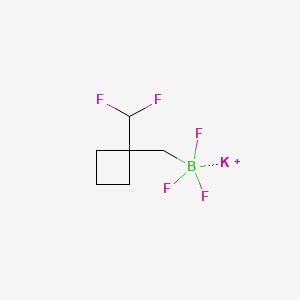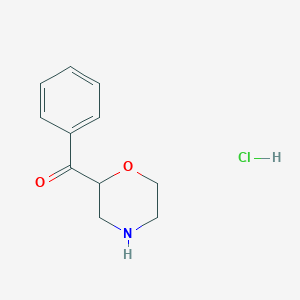
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The incorporation of a pyrrolidine ring into the pyridazine structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridazine dihydrochloride typically involves the reaction of pyridazine derivatives with pyrrolidine under specific conditions. One common method includes the cyclization of pyridazine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure dihydrochloride form.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydropyridazine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives with different functional groups.
科学的研究の応用
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yl)pyridazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrrolidinyl-pyridazine: Similar compounds with different substituents on the pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride is unique due to the presence of both pyridazine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.
特性
分子式 |
C8H13Cl2N3 |
|---|---|
分子量 |
222.11 g/mol |
IUPAC名 |
3-pyrrolidin-3-ylpyridazine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-8(11-10-4-1)7-3-5-9-6-7;;/h1-2,4,7,9H,3,5-6H2;2*1H |
InChIキー |
XWVRWFSBALCWLJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)





![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)

![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
